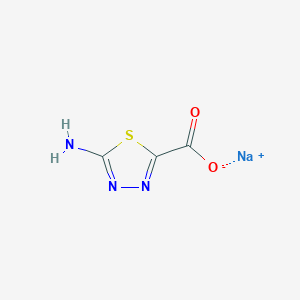

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including anticonvulsant and antimicrobial activities .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives has been achieved through various methods. One such method involves the reaction of phenylthiosemicarbazide and methoxy cinnamic acid molecules in the presence of phosphorus oxychloride . Another method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature . The decarboxylation of 5-amino-1,3,4-thiadiazole-2-carboxylic acids has also been reported .Molecular Structure Analysis

The molecular structure of Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is represented by the formula C3H4N3NaO2S, with a molecular weight of 169.13 .Chemical Reactions Analysis

Thiadiazole derivatives have been used in various chemical reactions. For instance, they have been used in the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . They have also been involved in reactions with ethyl cyanoacetate and tandem reduction and deamination in the presence of phosphorus pentoxide–formic acid .Scientific Research Applications

Antifungal Properties

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives have demonstrated promising antifungal activities. In particular, some novel compounds derived from glucosides exhibited good antifungal effects against Phytophthora infestans , a pathogen responsible for late blight disease in plants . These compounds could potentially serve as eco-friendly alternatives to traditional fungicides.

Antibacterial Activity

While the antibacterial activity of 1,3,4-thiadiazole derivatives varies, studies have reported moderate to poor antibacterial effects against bacterial strains such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas campestris pv. citri (Xcc) . Further research could explore their potential as antibacterial agents.

Anti-Epileptic Properties

Although not directly studied for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate, the broader 1,3,4-thiadiazole scaffold has exhibited anticonvulsant properties . Investigating this compound’s potential in epilepsy management could be worthwhile.

Anticancer Potential

The 1,3,4-thiadiazole structure has also been explored as a foundation for developing anticancer agents. While specific studies on Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate are lacking, its derivatives may hold promise in cancer research .

Enzyme Inhibition and Medicinal Applications

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate has been used as a component in enzyme inhibitors and other medicinal compounds . Investigating its interactions with enzymes and potential therapeutic applications could yield valuable insights.

Green Synthesis

Recent research highlights the use of 1,3,4-thiadiazole derivatives in green synthesis. For instance, novel compounds were synthesized using a one-pot three-component fusion reaction, demonstrating the versatility of this scaffold .

Mechanism of Action

While the specific mechanism of action for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate is not explicitly mentioned in the search results, it’s worth noting that thiadiazole derivatives are known to exhibit various biological activities. For instance, they have been investigated for their anticonvulsant and antimicrobial activities .

Future Directions

The future directions for Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate and its derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry . Additionally, the development of green synthesis methods could be a promising area of research .

properties

IUPAC Name |

sodium;5-amino-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2S.Na/c4-3-6-5-1(9-3)2(7)8;/h(H2,4,6)(H,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWRGOAAGYPINJ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)N)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2N3NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 5-amino-1,3,4-thiadiazole-2-carboxylate | |

CAS RN |

2126160-80-1 |

Source

|

| Record name | sodium 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide](/img/structure/B2644282.png)

![Ethyl 4-[[2-[[4-(4-fluorophenyl)-5-[(thiophene-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2644285.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2644286.png)

![3-Butyl-1-[(2,5-dimethylphenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)

![Ethyl 4-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-4-oxobutanoate](/img/structure/B2644295.png)

![N-{4-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2644299.png)

![2-(4-butoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2644302.png)